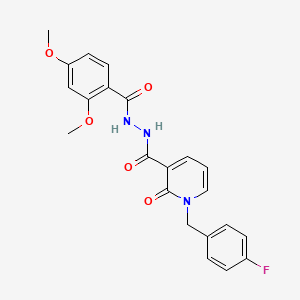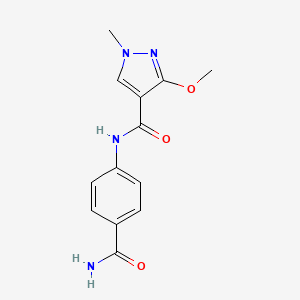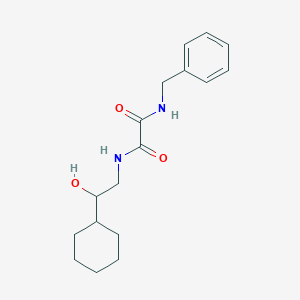![molecular formula C14H13BrN2O2 B2969753 5-Amino-2-[(3-bromophenyl)methoxy]benzamide CAS No. 1545318-55-5](/img/structure/B2969753.png)
5-Amino-2-[(3-bromophenyl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-[(3-bromophenyl)methoxy]benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a bromophenyl group, and a methoxybenzamide moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . The specific targets of “5-Amino-2-[(3-bromophenyl)methoxy]benzamide” would depend on its structure and the functional groups present.
Mode of Action
The interaction of a compound with its targets often involves the formation of chemical bonds or intermolecular forces, leading to changes in the target’s structure or function. This can result in the activation or inhibition of the target, depending on the nature of the interaction .
Biochemical Pathways
The compound’s effects on biochemical pathways would depend on its specific targets. For example, if the compound targets an enzyme involved in a particular pathway, it could potentially inhibit or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound influence its bioavailability. These properties depend on various factors, including the compound’s chemical structure, its solubility in water and lipids, and its stability in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence a compound’s action, efficacy, and stability. For example, certain compounds may be more effective or stable under acidic conditions, while others may prefer a neutral or basic environment .
Preparation Methods
The synthesis of 5-Amino-2-[(3-bromophenyl)methoxy]benzamide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromophenol and 2-aminobenzamide.
Reaction Conditions: The key step involves the formation of the methoxy linkage between the 3-bromophenyl group and the benzamide moiety. This can be achieved through a nucleophilic substitution reaction using appropriate reagents and catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-Amino-2-[(3-bromophenyl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include nitrobenzamides, phenylbenzamides, and substituted benzamides.
Scientific Research Applications
5-Amino-2-[(3-bromophenyl)methoxy]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying biological processes involving amino and bromophenyl groups.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Comparison with Similar Compounds
5-Amino-2-[(3-bromophenyl)methoxy]benzamide can be compared with similar compounds such as:
2-Amino-5-bromobenzamide: Lacks the methoxy group, resulting in different reactivity and applications.
5-Amino-2-methoxybenzamide: Lacks the bromophenyl group, affecting its chemical properties and biological activity.
3-Bromo-2-methoxybenzamide: Lacks the amino group, leading to different interactions with molecular targets.
The presence of the amino, bromophenyl, and methoxy groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
5-amino-2-[(3-bromophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8,16H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYPMODYESWXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2969670.png)
![Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B2969672.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969674.png)







![4-Cyclopropyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2969687.png)
![3-[3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid](/img/structure/B2969690.png)
![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2969691.png)

